4-Bromo-2-difluoromethoxy-5-fluorophenol 4-Bromo-2-difluoromethoxy-5-fluorophenol
Brand Name: Vulcanchem
CAS No.: 1805103-40-5
VCID: VC3415322
InChI: InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7,12H
SMILES: C1=C(C(=CC(=C1F)Br)OC(F)F)O
Molecular Formula: C7H4BrF3O2
Molecular Weight: 257 g/mol

4-Bromo-2-difluoromethoxy-5-fluorophenol

CAS No.: 1805103-40-5

Cat. No.: VC3415322

Molecular Formula: C7H4BrF3O2

Molecular Weight: 257 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-difluoromethoxy-5-fluorophenol - 1805103-40-5

Specification

CAS No. 1805103-40-5
Molecular Formula C7H4BrF3O2
Molecular Weight 257 g/mol
IUPAC Name 4-bromo-2-(difluoromethoxy)-5-fluorophenol
Standard InChI InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7,12H
Standard InChI Key HTPXWPSTGWBLMZ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Br)OC(F)F)O
Canonical SMILES C1=C(C(=CC(=C1F)Br)OC(F)F)O

Introduction

Structural Characteristics and Basic Properties

4-Bromo-2-difluoromethoxy-5-fluorophenol (CAS: 1805103-40-5) is an organofluorine compound with the molecular formula C₇H₄BrF₃O₂. This compound features a phenolic core with strategic substitution patterns: a bromine atom at position 4, a difluoromethoxy group at position 2, and a fluorine atom at position 5. The hydroxyl group completes this highly functionalized aromatic structure .

This compound belongs to a broader class of halogenated phenols that have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and potential biological activities. The presence of three different types of functional groups—a hydroxyl group, halogen atoms, and a difluoromethoxy moiety—contributes to its chemical versatility.

Physical Properties

The physical properties of 4-Bromo-2-difluoromethoxy-5-fluorophenol are summarized in Table 1:

PropertyValue
Molecular FormulaC₇H₄BrF₃O₂
Molecular Weight257.01 g/mol
Physical State at Room TemperatureLikely solid (based on related compounds)
Storage ConditionsRoom temperature
ManufacturerMATRIX SCIENTIFIC

Due to the presence of both hydrogen bond donors (hydroxyl group) and acceptors (difluoromethoxy group), this compound likely exhibits interesting solubility patterns in various solvents. Its amphipathic nature suggests potential solubility in both polar and non-polar solvents, making it versatile for various chemical transformations.

Synthesis Methods and Chemical Reactivity

Synthetic Routes

Based on synthetic routes for similar halogenated phenols, the synthesis of 4-Bromo-2-difluoromethoxy-5-fluorophenol would likely involve several strategic steps. While specific synthesis information for this exact compound is limited, analogous compounds provide insight into potential synthetic pathways.

One possible synthetic route could involve:

  • Starting with a suitable fluorophenol

  • Selective bromination at the para position

  • Introduction of the difluoromethoxy group via nucleophilic substitution

This approach is supported by similar bromination reactions observed in the synthesis of related compounds such as 4-bromo-2-fluorophenol, where selective bromination was achieved under controlled conditions .

Chemical Reactivity

The chemical reactivity of 4-Bromo-2-difluoromethoxy-5-fluorophenol is influenced by its multiple functional groups. Each functional group contributes distinct reactivity patterns:

  • The phenolic hydroxyl group (-OH): Exhibits acidic properties and can participate in various reactions including:

    • Deprotonation to form phenolates

    • Nucleophilic substitution reactions

    • Esterification and etherification

  • The bromine substituent: Serves as an excellent leaving group, facilitating various coupling reactions including:

    • Suzuki-Miyaura coupling

    • Heck reactions

    • Metalation via halogen-metal exchange

  • The difluoromethoxy group (-OCHF₂): Contributes to the compound's lipophilicity and can modulate its electron distribution across the aromatic ring.

  • The fluorine atom: Enhances metabolic stability and can influence the compound's electron density distribution.

Similar compounds like 5-bromo-2-chloro-4-fluorophenol have demonstrated reactivity in alkylation reactions with high yields (90%) when treated with alkyl halides in the presence of potassium carbonate .

Applications in Chemical Research and Industry

Role as a Building Block in Organic Synthesis

4-Bromo-2-difluoromethoxy-5-fluorophenol serves as a valuable building block in the synthesis of more complex molecules due to its multiple reactive sites. The presence of the bromine atom makes it particularly useful for cross-coupling reactions.

In pharmaceutical research, compounds of this class are often utilized as intermediates in the synthesis of biologically active molecules. The electron-withdrawing nature of the fluorine and bromine substituents, combined with the lipophilicity-enhancing difluoromethoxy group, makes this compound suitable for developing drugs with improved pharmacokinetic properties.

Analytical Characterization

Spectroscopic Properties

The identification and characterization of 4-Bromo-2-difluoromethoxy-5-fluorophenol typically involve various spectroscopic techniques. Based on related compounds, the following spectroscopic features would be expected:

Nuclear Magnetic Resonance (NMR)

¹H NMR would likely show:

  • Signals for aromatic protons (typically 2 signals)

  • A characteristic signal for the difluoromethoxy proton

  • A signal for the phenolic proton (which may be broad and dependent on concentration and solvent)

¹⁹F NMR would be particularly informative, showing distinct signals for:

  • The fluorine atom attached to the aromatic ring

  • The two fluorine atoms in the difluoromethoxy group

This pattern is consistent with observations in related compounds like 4-bromo-3-fluorophenol, where distinctive proton signals correspond to the aromatic framework .

Mass Spectrometry

Mass spectrometry would reveal a characteristic isotopic pattern due to the presence of bromine (with natural isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in M and M+2 peaks of similar intensity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are likely effective methods for analyzing the purity of 4-Bromo-2-difluoromethoxy-5-fluorophenol. These techniques would be useful for quality control during synthesis and purification processes.

Structure-Property Relationships and Comparison with Related Compounds

Comparison with Structural Analogs

Table 2 presents a comparison of 4-Bromo-2-difluoromethoxy-5-fluorophenol with selected structural analogs:

CompoundCAS NumberKey Structural DifferencesMolecular Weight (g/mol)
4-Bromo-2-difluoromethoxy-5-fluorophenol1805103-40-5Reference compound257.01
3-Bromo-5-difluoromethoxy-4-fluorophenol1805503-04-1Different position of bromine and difluoromethoxy groups257.01
3-Bromo-2-difluoromethoxy-5-fluorophenol1807244-29-6Different position of bromine257.01
4-Bromo-2-difluoromethoxy-6-fluorophenol1807172-97-9Fluorine at position 6 instead of 5257.01
4-Bromo-5-difluoromethoxy-2-fluorophenol1804409-04-8Different arrangement of substituents257.01
4-Bromo-2-fluorophenol2105-94-4Lacks difluoromethoxy group191.00

These structural analogs share core features but differ in substitution patterns, which can significantly impact their chemical reactivity and biological properties. The positional isomerism of these compounds allows for structure-activity relationship studies that can inform the design of new functional molecules.

Effect of Substitution Pattern on Properties

The specific arrangement of substituents in 4-Bromo-2-difluoromethoxy-5-fluorophenol is expected to influence its properties in several ways:

  • Electronic effects: The electron-withdrawing groups (bromine, fluorine, difluoromethoxy) create a unique electron density distribution across the aromatic ring, affecting reactivity.

  • Steric effects: The bulky difluoromethoxy group at position 2 could influence the accessibility of the hydroxyl group and bromine atom for reactions.

  • Hydrogen bonding capability: The hydroxyl group serves as a hydrogen bond donor, while the difluoromethoxy group can act as a hydrogen bond acceptor.

  • Lipophilicity: The combination of halogen atoms and the difluoromethoxy group contributes to the compound's lipophilicity, which is relevant for its potential biological applications.

Research Applications and Future Directions

Future Research Directions

Future research involving 4-Bromo-2-difluoromethoxy-5-fluorophenol might explore:

  • Its potential as a building block in the synthesis of complex bioactive molecules

  • Detailed investigation of its biological activities, particularly in enzyme inhibition studies

  • Exploration of its utility in cross-coupling reactions to generate diverse chemical libraries

  • Development of structure-activity relationships to guide the design of new functional molecules

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